molecular formula C12H14O4 B2649108 2-(4-ethylphenyl)butanedioic acid CAS No. 704205-92-5

2-(4-ethylphenyl)butanedioic acid

Cat. No.: B2649108
CAS No.: 704205-92-5
M. Wt: 222.24
InChI Key: MPAOWPAATTZDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)butanedioic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)butanedioic acid typically involves the alkylation of butanedioic acid derivatives with 4-ethylphenyl halides. One common method includes the use of a Grignard reagent, where 4-ethylphenylmagnesium bromide reacts with a suitable butanedioic acid derivative under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, such as catalytic hydrogenation or Friedel-Crafts alkylation, to ensure high yield and purity. These methods are optimized to reduce the use of toxic reagents and improve operational efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4-Ethylphenyl)butanedioic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

    Succinic Acid (Butanedioic Acid): A simple dicarboxylic acid with similar structural features but lacks the 4-ethylphenyl group.

    Phthalic Acid: Another dicarboxylic acid with a benzene ring, but with carboxyl groups in different positions.

    Adipic Acid: A six-carbon dicarboxylic acid used in the production of nylon and other polymers.

Uniqueness: 2-(4-Ethylphenyl)butanedioic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-ethylphenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-8-3-5-9(6-4-8)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOWPAATTZDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.